![molecular formula C17H13F2NO2S B2540947 N-[2-(1-苯并噻吩-3-基)-2-羟乙基]-3,4-二氟苯甲酰胺 CAS No. 2034456-83-0](/img/structure/B2540947.png)
N-[2-(1-苯并噻吩-3-基)-2-羟乙基]-3,4-二氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxyethyl group, and a difluorobenzamide structure
科学研究应用
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . The hydroxyethyl group can be introduced through a reaction with ethylene oxide or similar reagents under basic conditions. The final step involves the formation of the difluorobenzamide moiety through an amide coupling reaction with 3,4-difluorobenzoic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of automated systems for the amide coupling reaction. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
化学反应分析
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The benzothiophene moiety can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carbonyl group at the hydroxyethyl position.
Reduction: Hydrogenated benzothiophene derivatives.
Substitution: Substituted difluorobenzamide derivatives.
作用机制
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the hydroxyethyl and difluorobenzamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: Similar structure but with a cyano group and a different substitution pattern on the benzothiophene moiety.
2-(N-arylhydrazono)-1-benzothiophen-3-ones: Compounds with a similar benzothiophene core but different functional groups.
2-aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: Compounds with similar electronic properties but different core structures.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide is unique due to its combination of a benzothiophene core, a hydroxyethyl group, and a difluorobenzamide moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for scientific research and industrial applications.
属性
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWLAFOFTZDPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
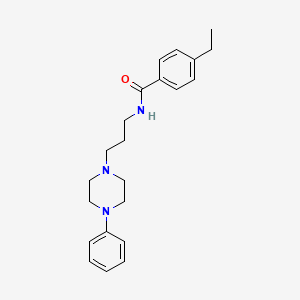
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl thiophene-2-sulfonate](/img/structure/B2540865.png)
![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![2-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2540868.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)
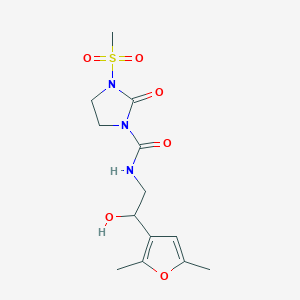
![N-cyclopentyl-2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2540875.png)
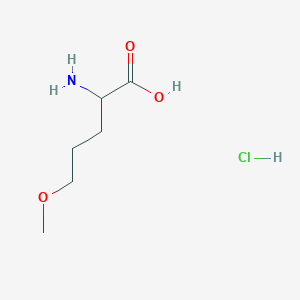
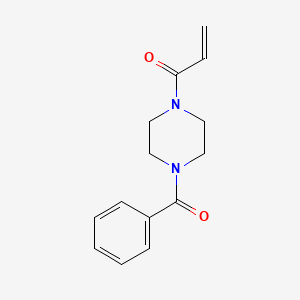
![2-cyclopropyl-1-[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2540879.png)
![2-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2540881.png)
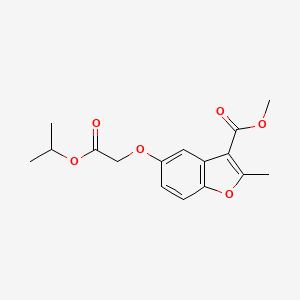
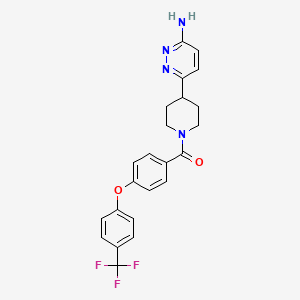
![2-{[(4Z)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2540887.png)
